molecular formula C10H17NO3 B14796554 Ethyl 6-hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate

Ethyl 6-hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate

Cat. No.: B14796554
M. Wt: 199.25 g/mol
InChI Key: GRXQOJCSUYVLMI-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate is a complex organic compound that belongs to the class of cyclopentapyrroles This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a pyrrole ring, with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate typically involves multiple steps. One common method starts with the cyclization of a suitable precursor to form the cyclopentane ring, followed by the introduction of the pyrrole ring through a series of condensation reactions. The hydroxyl and carboxylate groups are then introduced via selective oxidation and esterification reactions, respectively. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of amides or ethers.

Scientific Research Applications

Ethyl 6-hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 6-hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Ethyl 6-hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate can be compared with other cyclopentapyrrole derivatives:

    Ethyl 6-hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-3-carboxylate: Similar structure but different ring fusion, leading to different chemical properties.

    Mthis compound: Similar structure but different ester group, affecting solubility and reactivity.

    6-Hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylic acid: Lacks the ethyl ester group, leading to different chemical behavior.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

ethyl 6-hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate

InChI

InChI=1S/C10H17NO3/c1-2-14-10(13)9-6-3-4-8(12)7(6)5-11-9/h6-9,11-12H,2-5H2,1H3

InChI Key

GRXQOJCSUYVLMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2CCC(C2CN1)O

Origin of Product

United States

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